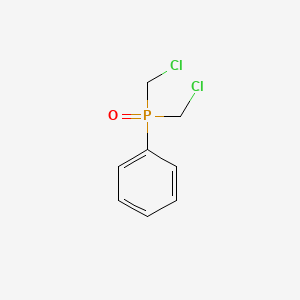
Bis(chloromethyl)phenylphosphine oxide
Cat. No. B8526133
Key on ui cas rn:
18788-46-0
M. Wt: 223.03 g/mol
InChI Key: KPIDOGVZNRBASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04130411
Procedure details


A three-necked reaction vessel equipped with a reflux condenser, mechanically driven stirrer, nitrogen inlet and thermometer was charged with 91 g. of bis(chloromethyl)phosphinic chloride and 150 cc. tetrahydrofuran. A 280 g. portion of a tetrahydrofuran solution containing 2.0 moles of phenylmagnesium chloride per kilogram of solution was gradually added to the reaction mixture at a rate such that the temperature of the reaction mixture did not exceed 30° C. The resultant mixture was stirred for one hour following completion of the addition, at which time an excess of water was added and the organic phase isolated. The aqueous phase was extracted once with chloroform and the chloroform layer combined with the previously isolated organic layer. The organic solvents were then evaporated under reduced pressure to yield an offwhite solid which was slurried with a small amount of diethyl ether and filtered. The isolated solid material weighed 62.0 g. and melted from 135° to 137° C. The reported melting range for the compound is 141°-142° C.




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][P:3](Cl)([CH2:5][Cl:6])=[O:4].O1CCCC1.[C:13]1([Mg]Cl)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O>C(OCC)C>[Cl:1][CH2:2][P:3](=[O:4])([CH2:5][Cl:6])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCP(=O)(CCl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three-necked reaction vessel equipped with a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mechanically driven stirrer, nitrogen inlet and thermometer was charged with 91 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually added to the reaction mixture at a rate such that the temperature of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 30° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase isolated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted once with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvents were then evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an offwhite solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
melted from 135° to 137° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 141°-142° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCP(C1=CC=CC=C1)(CCl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
